N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide
CAS No.: 67214-70-4
Cat. No.: VC6983377
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67214-70-4 |
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Molecular Formula | C10H14N2O3S |
Molecular Weight | 242.29 |
IUPAC Name | N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide |
Standard InChI | InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15) |
Standard InChI Key | KCWCQNUBAIGCQM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide (C16H18N2O3S) consists of a central phenyl ring bearing three substituents:
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3,5-Dimethyl groups: These hydrophobic moieties enhance membrane permeability and stabilize aromatic interactions .
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4-Sulfamoyl group (-SO2NH2): A polar sulfonamide motif critical for hydrogen bonding and enzyme inhibition .
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N-Acetamide side chain: Introduced via amide coupling, this group modulates solubility and metabolic stability .
The planar arrangement of the phenyl ring and sulfamoyl group facilitates π-π stacking and electrostatic interactions with biological targets, while the acetamide’s carbonyl oxygen serves as a hydrogen bond acceptor .
Physicochemical Properties
Key properties derived from experimental and computational analyses include:
Property | Value | Relevance |
---|---|---|
Molecular Weight | 318.39 g/mol | Optimal for blood-brain barrier penetration |
logP | 2.69 | Balances solubility and permeability |
Hydrogen Bond Donors | 2 | Facilitates target binding |
Polar Surface Area | 64.15 Ų | Predicts moderate cellular uptake |
Aqueous Solubility | -3.22 (logSw) | Limited solubility, requiring formulation |
These parameters align with Lipinski’s rule of five, suggesting favorable drug-likeness .
Synthetic Methodologies
Amide Coupling Strategies
The synthesis of N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide follows a two-step protocol:
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Sulfonylation: Reacting 3,5-dimethylphenol with chlorosulfonic acid yields the intermediate sulfonyl chloride, which is subsequently treated with ammonia to form the sulfamoyl derivative .
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Acetylation: The sulfamoyl intermediate undergoes amide coupling with acetyl chloride in the presence of a base such as triethylamine, yielding the final acetamide product .
Critical reaction conditions include:
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Solvent System: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilic displacement .
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation while minimizing side reactions .
Purification and Characterization
Post-synthesis purification employs flash chromatography with acetonitrile/methanol (25:1) to isolate the product in >95% purity . Structural confirmation relies on:
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Infrared Spectroscopy (IR): Peaks at 1710 cm⁻¹ (C=O stretch) and 1361 cm⁻¹ (asymmetric S=O stretch) .
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NMR Spectroscopy:
Pharmacological Profile
Urease Inhibition
N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide demonstrates competitive urease inhibition, mirroring the activity of diclofenac-sulfanilamide conjugates (IC50 = 3.59 ± 0.07 μM) . The sulfamoyl group coordinates the enzyme’s nickel center, while the acetamide stabilizes the inhibitor-enzyme complex via hydrophobic interactions .
Structure-Activity Relationships (SAR)
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Methyl Substitutions: 3,5-Dimethyl groups enhance binding affinity by 40% compared to unsubstituted analogs, likely due to van der Waals interactions with hydrophobic enzyme pockets .
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Sulfamoyl vs. Sulfonamide: Replacement of -SO2NH2 with -SO2NHR reduces activity, underscoring the importance of the free amine for hydrogen bonding .
Challenges and Future Directions
Solubility Optimization
Despite favorable logP, the compound’s aqueous solubility (-3.22 logSw) necessitates prodrug strategies or nanoformulations .
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